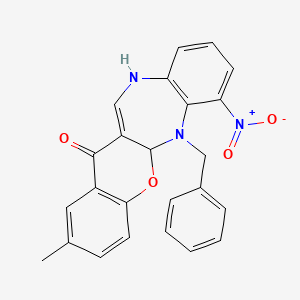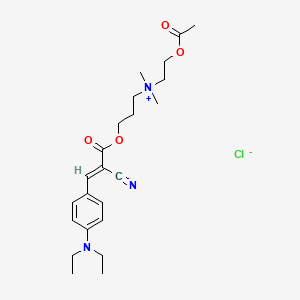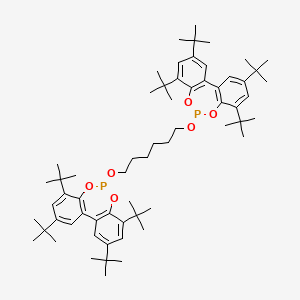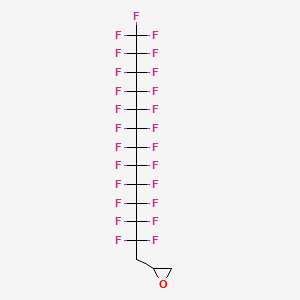
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane: is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart exceptional chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its remarkable chemical inertness and stability.
Métodos De Preparación
The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions along the carbon chain.
Epoxidation: The fluorinated hydrocarbon is then subjected to epoxidation, where an oxygen atom is introduced to form the oxirane ring. This step often requires the use of oxidizing agents such as peracids or hydrogen peroxide under controlled conditions.
Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield.
Análisis De Reacciones Químicas
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The oxirane ring is reactive and can undergo ring-opening reactions, leading to the formation of various products that can interact with biological molecules or other chemical species.
Comparación Con Compuestos Similares
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated compound used in similar applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A similar oxirane compound with fewer fluorine atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation, making it highly valuable in various advanced applications.
Propiedades
Número CAS |
94158-66-4 |
|---|---|
Fórmula molecular |
C15H5F25O |
Peso molecular |
676.16 g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecyl)oxirane |
InChI |
InChI=1S/C15H5F25O/c16-4(17,1-3-2-41-3)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3H,1-2H2 |
Clave InChI |
QAXVXGRPJJMLJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


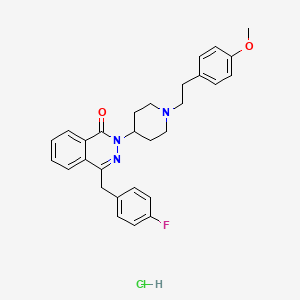
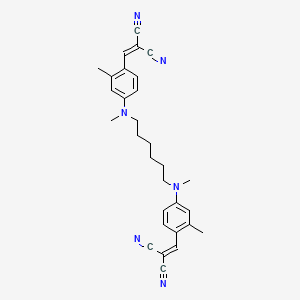
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
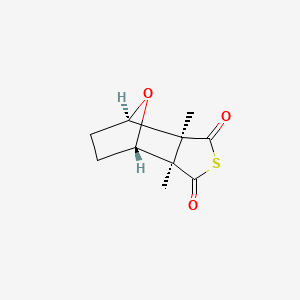
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)




